molecular formula C25H27F2N3O2 B14924919 2-(4-Benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine

2-(4-Benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine

Cat. No.: B14924919
M. Wt: 439.5 g/mol
InChI Key: JIAZYVVYVMVAIR-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a difluoromethyl group, and a dimethoxyphenyl group attached to a pyrimidine core

Preparation Methods

The synthesis of 2-(4-Benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl group and the dimethoxyphenyl group. The final step often involves the attachment of the benzylpiperidine moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(4-Benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-Benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine stands out due to its unique combination of functional groups. Similar compounds may include:

    2-(4-Benzylpiperidin-1-yl)-4-methyl-6-(3,4-dimethoxyphenyl)pyrimidine: Lacks the difluoromethyl group, which may affect its chemical properties and applications.

    2-(4-Benzylpiperidin-1-yl)-4-(difluoromethyl)-6-phenylpyrimidine: Lacks the dimethoxy groups, potentially altering its biological activity.

    2-(4-Benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)quinazoline: Contains a quinazoline core instead of a pyrimidine core, which may influence its reactivity and interactions.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H27F2N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine

InChI

InChI=1S/C25H27F2N3O2/c1-31-22-9-8-19(15-23(22)32-2)20-16-21(24(26)27)29-25(28-20)30-12-10-18(11-13-30)14-17-6-4-3-5-7-17/h3-9,15-16,18,24H,10-14H2,1-2H3

InChI Key

JIAZYVVYVMVAIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)C(F)F)OC

Origin of Product

United States

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